5-(3,4-dimethoxyphenyl)-4-(2,5-dimethylbenzoyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
5-(3,4-Dimethoxyphenyl)-4-(2,5-dimethylbenzoyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethoxyphenyl)-4-(2,5-dimethylbenzoyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by their condensation and cyclization. Common reagents used in these reactions include aldehydes, ketones, and amines, along with catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dimethoxyphenyl)-4-(2,5-dimethylbenzoyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 5-(3,4-dimethoxyphenyl)-4-(2,5-dimethylbenzoyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one may be studied for its potential biological activities, such as anti-inflammatory, antioxidant, or antimicrobial properties.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Its unique structure may interact with specific biological targets, leading to the development of new drugs or treatments.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(3,4-dimethoxyphenyl)-4-(2,5-dimethylbenzoyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved may include inhibition of specific enzymes, modulation of receptor activity, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(3,4-dimethoxyphenyl)-4-(2,5-dimethylbenzoyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one include other pyrrol-2-one derivatives, such as:
- 5-(3,4-Dimethoxyphenyl)-4-(2,5-dimethylbenzoyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one
- 5-(3,4-Dimethoxyphenyl)-4-(2,5-dimethylbenzoyl)-3-hydroxy-1-(4-methoxybutyl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities. This compound’s structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
Molecular Formula |
C25H29NO6 |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
(4E)-5-(3,4-dimethoxyphenyl)-4-[(2,5-dimethylphenyl)-hydroxymethylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H29NO6/c1-15-7-8-16(2)18(13-15)23(27)21-22(17-9-10-19(31-4)20(14-17)32-5)26(11-6-12-30-3)25(29)24(21)28/h7-10,13-14,22,27H,6,11-12H2,1-5H3/b23-21+ |
InChI Key |
GJBPWCRUEFKCEM-XTQSDGFTSA-N |
SMILES |
CC1=CC(=C(C=C1)C)C(=C2C(N(C(=O)C2=O)CCCOC)C3=CC(=C(C=C3)OC)OC)O |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)/C(=C\2/C(N(C(=O)C2=O)CCCOC)C3=CC(=C(C=C3)OC)OC)/O |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=C2C(N(C(=O)C2=O)CCCOC)C3=CC(=C(C=C3)OC)OC)O |
Origin of Product |
United States |
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